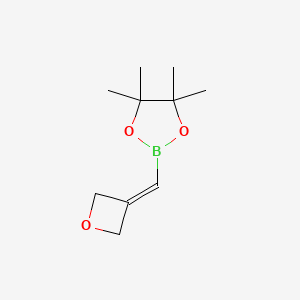

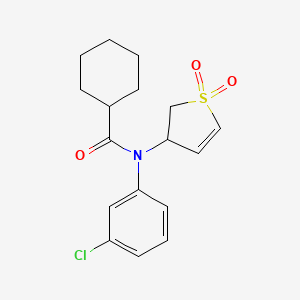

![molecular formula C6H9ClO2 B2833154 [(E)-4-chlorobut-2-enyl] Acetate CAS No. 34414-28-3](/img/structure/B2833154.png)

[(E)-4-chlorobut-2-enyl] Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetates are a type of compound derived from acetic acid, which consists of two carbon atoms, four hydrogen atoms, and two oxygen atoms. They are often used in a variety of applications, including as solvents in chemical reactions .

Synthesis Analysis

The synthesis of acetates typically involves the reaction of acetic acid with an alcohol in a process known as esterification . This reaction is catalyzed by an acid, often sulfuric acid, and results in the formation of an ester (the acetate) and water.Molecular Structure Analysis

The molecular structure of acetates consists of the acetyl group (CH3COO-) attached to a molecule of some sort. The acetyl group is planar, and the C-C-O angle is approximately 120 degrees .Chemical Reactions Analysis

Acetates can undergo a variety of chemical reactions. They can react with water in a hydrolysis reaction to form acetic acid and an alcohol . They can also react with bases to form a salt and water.Physical And Chemical Properties Analysis

Acetates are often colorless and have a distinctive vinegar-like smell. They are often soluble in water and can have a variety of melting and boiling points depending on the specific acetate .Applications De Recherche Scientifique

Selective Dimerization of Arylalkynes

One scientific research application of compounds related to "[(E)-4-chlorobut-2-enyl] acetate" involves the dimerization of aromatic alkynes to form corresponding (E)-1,4-diarylbut-1-ene-3-yne derivatives with high stereoselectivity. This process, catalyzed by a commercially available di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex in acetic acid, does not require additives and can be carried out under homogeneous conditions with water or aprotic cosolvents at room temperature (Bassetti et al., 2007).

Cytochemical Identification Techniques

While not directly mentioning "[(E)-4-chlorobut-2-enyl] acetate," research in cytochemistry has utilized chloroacetate esterase reactions, among others, for the identification of various blood cells. These methods offer simple, sensitive, and reproducible techniques with highly chromogenic and insoluble reaction products in organic solvents, highlighting potential areas for clinical application (Yam et al., 1971).

Environmental Remediation

Studies on the decomposition of chlorophenoxyacetic acids, which share structural similarities with "[(E)-4-chlorobut-2-enyl] acetate," have shown effective degradation via ozonation and ionizing radiation. For instance, electron beam treatment combined with ozone significantly enhances the degradation rate and conversion efficiency of organic chlorine compounds in water, indicating potential environmental remediation applications (Drzewicz et al., 2004).

Catalytic Conversion Processes

Research has demonstrated the conversion of enol acetates or ketones to chiral acetates through multistep reactions catalyzed by lipase and a ruthenium complex, highlighting the utility of acetate derivatives in asymmetric transformations. This process, which uses 2,6-dimethylheptan-4-ol as a hydrogen donor and 4-chlorophenyl acetate as an acyl donor, yields chiral acetates with high optical purities and showcases the versatility of acetate derivatives in organic synthesis (Jung et al., 2000).

Novel Heterocyclic Compound Synthesis

The use of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound closely related to "[(E)-4-chlorobut-2-enyl] acetate," as a starting material has enabled the synthesis of a novel series of heterocyclic compounds with expected antibacterial activities. This research underscores the role of acyl donors and related compounds in facilitating the creation of valuable chemical entities for potential biomedical applications (El-Hashash et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(E)-4-chlorobut-2-enyl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-6(8)9-5-3-2-4-7/h2-3H,4-5H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFWVESQVZLCCC-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-4-chlorobut-2-enyl] Acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

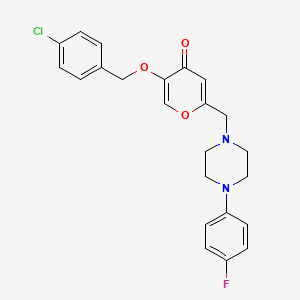

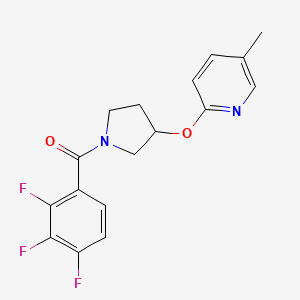

![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)

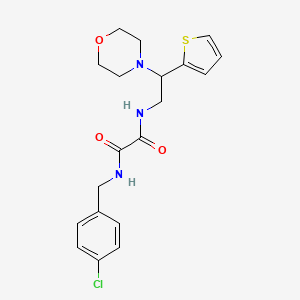

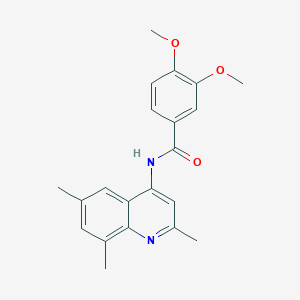

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2833076.png)

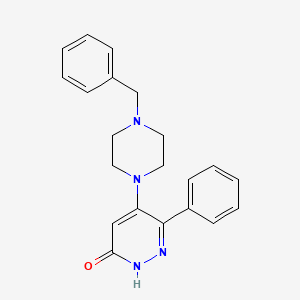

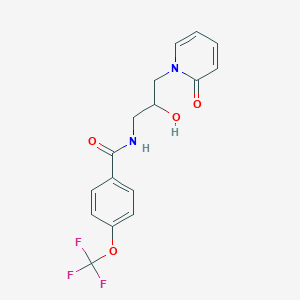

![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833077.png)

![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)